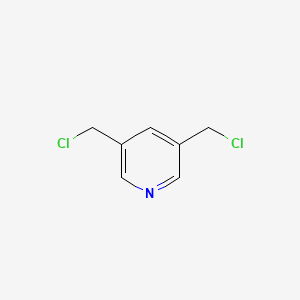

3,5-Bis(chloromethyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,5-bis(chloromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N/c8-2-6-1-7(3-9)5-10-4-6/h1,4-5H,2-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOACBKSGGBYXOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1CCl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50542884 | |

| Record name | 3,5-Bis(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50542884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41711-38-0 | |

| Record name | 3,5-Bis(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50542884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3,5-Bis(chloromethyl)pyridine: Synthesis, Properties, and Applications

Abstract

3,5-Bis(chloromethyl)pyridine is a pivotal bifunctional reagent in synthetic organic chemistry, serving as a versatile building block for the introduction of a pyridine-3,5-dimethylene scaffold. Its strategic importance is underscored by its role as a key intermediate in the synthesis of various pharmaceutical agents and functional materials. The two highly reactive chloromethyl groups attached to the pyridine core allow for facile nucleophilic substitution reactions, enabling the construction of complex molecular architectures. This guide provides an in-depth analysis of its chemical identity, physicochemical properties, synthesis methodologies, reactivity, and critical applications, with a particular focus on its utility in drug development. Furthermore, it outlines detailed experimental protocols and essential safety and handling procedures to ensure its effective and safe utilization in a laboratory setting.

Chemical Identity and Physicochemical Properties

This compound is a crystalline solid whose utility is defined by the two benzylic-like chloride groups, which are prone to nucleophilic displacement. The hydrochloride salt is also commonly used in synthesis.[1][2]

Table 1: Core Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 41711-38-0 | [3] |

| Molecular Formula | C₇H₇Cl₂N | [3] |

| Molecular Weight | 176.04 g/mol | [3][4] |

| IUPAC Name | This compound | [3] |

| Synonyms | Pyridine, 3,5-bis(chloromethyl)- | [3][5] |

| Appearance | White to off-white powder or crystals | [6] |

| Boiling Point | 291.9 °C at 760 mmHg (Predicted) | [7] |

| Density | 1.275 g/cm³ (Predicted) | [7] |

| Flash Point | 158.1 °C (Predicted) | [7] |

| SMILES | C1=C(C=NC=C1CCl)CCl | [3] |

Below is the chemical structure of this compound, highlighting the pyridine core and the two reactive chloromethyl functional groups.

Caption: Structure of this compound.

Synthesis and Mechanistic Insights

The primary industrial synthesis of this compound involves the free-radical chlorination of 3,5-dimethylpyridine (3,5-lutidine). This method is favored for its atom economy and directness.

Mechanism: The reaction proceeds via a free-radical chain mechanism initiated by UV light or a chemical initiator (e.g., AIBN).

-

Initiation: The initiator generates chlorine radicals (Cl•).

-

Propagation: A chlorine radical abstracts a hydrogen atom from one of the methyl groups of 3,5-lutidine, forming a resonance-stabilized benzylic-type radical and HCl. This radical then reacts with molecular chlorine (Cl₂) to form the monochlorinated product and a new chlorine radical, continuing the chain.

-

Termination: The reaction is terminated by the combination of any two radicals.

Exhaustive chlorination of both methyl groups is required to yield the desired product. Controlling the reaction conditions, such as temperature and the stoichiometry of the chlorinating agent, is crucial to maximize the yield of the dichlorinated product and minimize over-chlorination of the pyridine ring itself.[8] An alternative, though more laborious, route involves the reduction of the corresponding 3,5-pyridinedicarboxylic acid to 3,5-pyridinedimethanol, followed by chlorination with an agent like thionyl chloride (SOCl₂).[9]

Caption: General workflow for the synthesis of this compound.

Reactivity and Key Applications in Drug Development

The synthetic utility of this compound is anchored in the reactivity of its two chloromethyl groups. These groups are excellent electrophilic sites, readily undergoing Sₙ2 reactions with a wide range of nucleophiles, including amines, thiols, alcohols, and carbanions. This bifunctionality allows it to act as a linker or to form heterocyclic structures.

A prominent application is its use as a key intermediate in the synthesis of the second-generation antihistamine, Rupatadine .[5][10] In this synthesis, this compound acts as a scaffold. One chloromethyl group is used to alkylate one nitrogen of a piperidine ring, while the other is subsequently transformed to link the desloratadine moiety, demonstrating its capacity as a bifunctional linker.[5]

Caption: Primary reactivity of this compound.

Detailed Experimental Protocol: Synthesis from 3,5-Lutidine

Disclaimer: This protocol is a representative example constructed from established chemical principles for chloromethylation and should be performed only by qualified personnel with appropriate safety measures in a certified chemical fume hood.

Objective: To synthesize this compound via free-radical chlorination of 3,5-dimethylpyridine.

Materials:

-

3,5-Dimethylpyridine (3,5-Lutidine)

-

N-Chlorosuccinimide (NCS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or other suitable inert solvent

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Dichloromethane (DCM)

-

Hexanes

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Dropping funnel

-

Inert atmosphere setup (Nitrogen or Argon)

-

Rotary evaporator

-

Standard laboratory glassware for extraction and filtration

Procedure:

-

Setup: Assemble the three-neck flask with the reflux condenser, dropping funnel, and an inert gas inlet. Ensure the system is dry.

-

Reaction Mixture: Charge the flask with 3,5-dimethylpyridine (1.0 eq), the radical initiator (e.g., BPO, 0.05 eq), and the inert solvent (e.g., CCl₄).

-

Initiation: Begin stirring and gently heat the mixture to reflux (approx. 77°C for CCl₄).

-

Chlorination: Dissolve N-Chlorosuccinimide (2.2 eq) in the solvent and add it portion-wise or via the dropping funnel to the refluxing mixture over 2-3 hours. The reaction is exothermic and the addition rate should be controlled to maintain a steady reflux.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Quenching: After completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

-

Work-up: Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize any HCl formed) and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., hexanes/DCM) to yield pure this compound as a white solid.

Safety, Handling, and Storage

This compound and its hydrochloride salt are hazardous chemicals and must be handled with care.[7][11]

Table 2: Hazard and Safety Information

| Category | Description |

| Health Hazards | Harmful if swallowed.[12] Causes severe skin burns and eye damage.[12] May cause respiratory irritation.[6] Due to its alkylating nature, it should be treated as a potential mutagen. |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), tightly fitting safety goggles, and a lab coat.[11] All handling should be performed in a chemical fume hood to avoid inhalation of dust or vapors.[12] |

| First Aid Measures | Inhalation: Move to fresh air. Seek immediate medical attention.[7] Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water.[7] Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7] Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[2] It is often recommended to store under an inert atmosphere (e.g., Argon) at 2-8°C.[2] |

| Fire Fighting | Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[7] Firefighters should wear self-contained breathing apparatus.[7] |

Conclusion

This compound is a high-value synthetic intermediate whose utility stems from its bifunctional electrophilic nature. Its efficient synthesis from 3,5-lutidine and its critical role in the production of pharmaceuticals like Rupatadine highlight its importance in modern organic chemistry and drug development. A thorough understanding of its properties, reactivity, and handling procedures is essential for its safe and effective application in research and industrial settings.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][3]

-

Molekula. (n.d.). This compound hydrochloride. Retrieved from [Link][2]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link][4]

- Google Patents. (n.d.). CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.

-

Google Patents. (n.d.). US5942625A - Preparation of chloromethylpyridine hydrochlorides. Retrieved from [9]

-

Ottokemi. (n.d.). 2,6-Bis(chloromethyl)pyridine, 99%. Retrieved from [Link][6]

Sources

- 1. This compound Hydrochloride [lgcstandards.com]

- 2. alfa-industry.com [alfa-industry.com]

- 3. This compound | C7H7Cl2N | CID 13523322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound | 41711-38-0 [chemicalbook.com]

- 6. 2,6-Bis(chloromethyl)pyridine, 99% 3099-28-3 India [ottokemi.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google Patents [patents.google.com]

- 10. This compound Hydrochloride [lgcstandards.com]

- 11. echemi.com [echemi.com]

- 12. tcichemicals.com [tcichemicals.com]

A Comprehensive Technical Guide to the Synthesis of 3,5-Bis(chloromethyl)pyridine from 3,5-Lutidine

Abstract

3,5-Bis(chloromethyl)pyridine is a pivotal bifunctional building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its symmetrically substituted structure allows for the construction of complex molecular architectures, making it a valuable intermediate for drug development professionals and research scientists. This guide provides an in-depth exploration of a robust and widely utilized method for its synthesis: the free-radical chlorination of 3,5-lutidine. We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, discuss characterization techniques, and outline critical safety considerations.

Introduction: The Strategic Importance of this compound

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a vast number of therapeutic agents. The introduction of reactive functional groups onto this core structure is a key strategy for developing new chemical entities. This compound, with its two reactive chloromethyl groups, serves as a versatile linker and precursor. These groups are susceptible to nucleophilic substitution, enabling the facile introduction of a wide range of functionalities, including amines, thiols, and ethers, thereby facilitating the synthesis of targeted ligands, macrocycles, and polymer building blocks. The starting material, 3,5-lutidine (also known as 3,5-dimethylpyridine), is a readily available and cost-effective feedstock derived from industrial processes.[1][2][3]

The direct conversion of the methyl groups of 3,5-lutidine to chloromethyl groups via free-radical halogenation represents the most efficient synthetic route. This guide focuses on the use of N-Chlorosuccinimide (NCS) as the chlorinating agent, a choice predicated on its superior handling characteristics and selectivity compared to gaseous chlorine.

Mechanistic Rationale: The Free-Radical Pathway

The conversion of the benzylic C-H bonds of 3,5-lutidine into C-Cl bonds is achieved through a classic free-radical chain reaction. This process is governed by three distinct phases: initiation, propagation, and termination.

Chlorinating Agent Selection: N-Chlorosuccinimide (NCS) is the reagent of choice for this transformation.[4][5] Unlike diatomic chlorine, NCS is a solid, making it easier and safer to handle.[5] It serves as a source of chlorine radicals under the right conditions.[5] The reaction is typically initiated either by UV light or a chemical radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).

-

Initiation: The reaction begins with the homolytic cleavage of the initiator (e.g., BPO) or the N-Cl bond in NCS under UV irradiation to generate initial radicals. This highly reactive species then abstracts a hydrogen atom from a methyl group on the 3,5-lutidine ring, which is the weakest C-H bond, to form a resonance-stabilized benzylic radical.

-

Propagation: This is a two-step cycle that forms the majority of the product.

-

The newly formed pyridyl-methyl radical reacts with a molecule of NCS to yield the monochlorinated product, 3-chloromethyl-5-methylpyridine, and a succinimidyl radical.

-

The succinimidyl radical then abstracts a hydrogen from another molecule of 3,5-lutidine, regenerating the pyridyl-methyl radical and continuing the chain. This process is repeated on the second methyl group to form the desired this compound.

-

-

Termination: The chain reaction ceases when two radical species combine to form a stable, non-radical product.

Below is a diagram illustrating the core propagation steps for the formation of the final product.

Caption: Free-radical propagation cycle for the chlorination of a methyl group.

Experimental Protocol

This protocol describes the synthesis of this compound on a laboratory scale. All operations should be conducted in a well-ventilated fume hood.

Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume | Notes |

| 3,5-Lutidine | 107.15 | 50 | 5.36 g (5.76 mL) | Starting material |

| N-Chlorosuccinimide (NCS) | 133.53 | 110 | 14.69 g | Chlorinating agent (2.2 eq) |

| Benzoyl Peroxide (BPO) | 242.23 | 2.5 | 0.61 g | Radical initiator (5 mol%) |

| Carbon Tetrachloride (CCl₄) | 153.82 | - | 250 mL | Solvent |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | - | - | Saturated aqueous solution |

| Brine | - | - | - | Saturated aqueous NaCl |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | - | Drying agent |

Note: Carbon tetrachloride is a known carcinogen and its use is highly restricted. Safer alternatives such as benzene or dichlorobenzene may be used, though reaction conditions may require optimization.

Step-by-Step Procedure

-

Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3,5-lutidine (50 mmol) and carbon tetrachloride (250 mL).

-

Reagent Addition: Add N-chlorosuccinimide (110 mmol) and benzoyl peroxide (2.5 mmol) to the flask.

-

Reaction Execution: Place the flask in an oil bath and heat the mixture to reflux (approx. 77°C for CCl₄) with vigorous stirring under a nitrogen atmosphere.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-8 hours, indicated by the consumption of the starting material and monochlorinated intermediate.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude product.

Caption: Experimental workflow for the synthesis of this compound.

Purification

The crude product, typically an oil or a low-melting solid, is purified by column chromatography on silica gel. A gradient elution system, starting with hexane and gradually increasing the polarity with ethyl acetate (e.g., 95:5 hexane:ethyl acetate), is effective for separating the desired product from any remaining starting material and the monochlorinated intermediate.

Product Characterization

The identity and purity of the final product, this compound, must be confirmed through standard analytical techniques.

| Property | Expected Value |

| Appearance | White to off-white solid |

| Molecular Formula | C₇H₇Cl₂N[6] |

| Molar Mass | 176.04 g/mol [6] |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~8.5 (s, 2H, H-2, H-6), ~7.8 (s, 1H, H-4), ~4.6 (s, 4H, -CH₂Cl) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~150 (C-2, C-6), ~138 (C-4), ~135 (C-3, C-5), ~45 (-CH₂Cl) |

| Mass Spec (EI) | m/z = 175/177/179 (M⁺, isotopic pattern for 2 Cl atoms) |

Safety and Hazard Management

The synthesis of this compound involves several hazardous materials and requires strict adherence to safety protocols.

-

N-Chlorosuccinimide (NCS): NCS is a strong oxidizing agent and is corrosive. It can cause severe skin burns and eye damage.[7][8] Avoid contact with skin and eyes and do not breathe the dust.[7][8] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[9][10]

-

3,5-Lutidine: This compound is flammable and harmful if swallowed. It should be handled in a fume hood.

-

Benzoyl Peroxide (BPO): BPO is a strong oxidizer and can be explosive if heated or subjected to friction, especially when dry. It should be stored and handled with care.

-

Solvents: Carbon tetrachloride is a known hepatotoxin and carcinogen. All solvent handling should be performed in a fume hood to avoid inhalation of vapors.

-

Product: As a benzylic halide, this compound is expected to be a lachrymator and an irritant. Handle with care, avoiding skin contact and inhalation.

Personal Protective Equipment (PPE): At all times, appropriate PPE must be worn, including a flame-resistant lab coat, chemical splash goggles, and nitrile gloves.[11][10]

Spill and Waste Management: Minor spills of solid reagents should be swept up carefully, avoiding dust creation, and placed in a designated waste container.[9] Liquid spills should be absorbed with an inert material like vermiculite. All chemical waste must be disposed of in accordance with institutional and local regulations.[9]

Conclusion

The free-radical chlorination of 3,5-lutidine using N-chlorosuccinimide provides an effective and direct route to the valuable synthetic intermediate this compound. By understanding the underlying reaction mechanism and adhering to a carefully designed protocol, researchers can reliably produce this versatile building block. Strict attention to safety and hazard management is paramount throughout the procedure to ensure a safe and successful synthesis. This guide provides the foundational knowledge for researchers and drug development professionals to confidently incorporate this synthesis into their research programs.

References

- East Harbour Group. (2023, March 20). N-CHLOROSUCCINIMIDE.

- Chemstock. (n.d.).

- Loba Chemie. (2016, May 19). N-CHLOROSUCCINIMIDE FOR SYNTHESIS MSDS.

- Guidechem. (2024, January 4). What are the synthesis methods for 3-(chloromethyl) Pyridine Hydrochloride?

- Alpha Chemika. (n.d.). N-CHLOROSUCCINIMIDE For Synthesis.

- Cole-Parmer. (n.d.).

- Google Patents. (n.d.). CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.

- Google Patents. (n.d.). US5942625A - Preparation of chloromethylpyridine hydrochlorides.

- PubChem. (n.d.). This compound.

- Wikipedia. (n.d.). N-Chlorosuccinimide.

- Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS).

- Benchchem. (n.d.).

- Google Patents. (n.d.).

- European Patent Office. (2001, July 25).

- Wikipedia. (n.d.). 3,5-Lutidine.

- Tokyo Chemical Industry Co., Ltd. (n.d.). 3,5-Lutidine.

Sources

- 1. EP0929523A1 - Preparation of 3,5-lutidine - Google Patents [patents.google.com]

- 2. data.epo.org [data.epo.org]

- 3. 3,5-Lutidine - Wikipedia [en.wikipedia.org]

- 4. N-Chlorosuccinimide - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. This compound | C7H7Cl2N | CID 13523322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. lobachemie.com [lobachemie.com]

- 8. Laboratory Chemicals | Alpha Chemika [alphachemika.co]

- 9. chemstock.ae [chemstock.ae]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. eastharbourgroup.com [eastharbourgroup.com]

An In-depth Technical Guide on the Reactivity of 3,5-Bis(chloromethyl)pyridine in Nucleophilic Substitution

Foreword: Unlocking the Potential of a Versatile Pyridine Building Block

To the researchers, scientists, and drug development professionals who are at the forefront of chemical innovation, this guide serves as a comprehensive technical resource on the reactivity of 3,5-bis(chloromethyl)pyridine. This symmetrical, difunctional electrophile is a valuable building block for the synthesis of complex molecular architectures. Its two reactive chloromethyl groups, flanking a central pyridine core, offer a unique platform for creating novel ligands, macrocycles, and pharmacologically active compounds.

This document moves beyond a simple recitation of facts. It is designed to provide a deep, practical understanding of the chemical principles governing the reactivity of this compound. We will delve into the "why" behind the experimental choices, ensuring that the protocols described are not just a set of instructions, but a self-validating system for achieving your synthetic goals. Every piece of technical information is grounded in authoritative sources to ensure the highest level of scientific integrity.

Foundational Principles of Reactivity

The reactivity of this compound is primarily dictated by the two chloromethyl substituents. These groups are analogous to primary benzylic halides, and as such, they are excellent electrophiles for nucleophilic substitution reactions.

The SN2 Mechanism: A Predominant Pathway

The carbon atoms of the chloromethyl groups are sp³-hybridized and are directly attached to the electron-withdrawing pyridine ring. This, combined with the presence of a good leaving group (the chloride ion), makes them highly susceptible to attack by a wide range of nucleophiles. Given that these are primary halides, the predominant mechanism of substitution is the bimolecular nucleophilic substitution (SN2) pathway.[1]

This mechanism involves a concerted, single-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the chloride leaving group departs. The reaction proceeds through a trigonal bipyramidal transition state.

// Reactants reactants [label=<

Nu- + H2C(Cl)-Py

];

// Transition State ts [label=<

[Nu···CH2···Cl]-

|

Py

, shape=plaintext];

// Products products [label=<

Nu-CH2-Py + Cl-

];

// Arrows reactants -> ts [label="k"]; ts -> products [label="fast"];

{rank=same; reactants; ts; products;} } caption="Figure 1: SN2 mechanism at a chloromethyl group."

Factors Influencing Reactivity

Several factors can influence the rate and outcome of nucleophilic substitution reactions with this compound:

-

Nucleophile Strength: Stronger nucleophiles will react more rapidly. For instance, thiolates (RS⁻) are generally more potent nucleophiles than their corresponding alcohols (ROH).

-

Solvent: Polar aprotic solvents such as DMF, DMSO, and acetonitrile are ideal for SN2 reactions. They can solvate the cation of the nucleophile's salt, leaving the anionic nucleophile "bare" and more reactive.

-

Temperature: As with most chemical reactions, increasing the temperature will increase the reaction rate. However, excessively high temperatures can lead to side reactions and decomposition.

-

Steric Hindrance: While the chloromethyl groups are relatively unhindered, bulky nucleophiles may react more slowly.

Synthesis of this compound

The starting material is typically available as its hydrochloride salt, which has implications for its use in synthesis, as a base is required to neutralize the acid. A common synthetic route to chloromethylpyridines involves the reaction of the corresponding pyridyl carbinol with thionyl chloride (SOCl₂).[2][3]

Nucleophilic Substitution Reactions: A Practical Guide

The true utility of this compound lies in its ability to react with a diverse array of nucleophiles to form disubstituted pyridine derivatives. The symmetrical nature of the molecule means that in many cases, the same nucleophile will react at both chloromethyl positions.

General Experimental Workflow

A generalized workflow for performing nucleophilic substitution on this compound hydrochloride is outlined below. This procedure can be adapted for various nucleophiles.

// Nodes A [label="Dissolve Nucleophile & Base\nin Anhydrous Solvent", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Add this compound\nHydrochloride", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; C [label="Stir at Specified\nTemperature & Time", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Monitor Progress\n(TLC/LC-MS/GC-MS)", shape=parallelogram]; E [label="Reaction Quench\n(e.g., with water)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Aqueous Work-up &\nExtraction with Organic Solvent"]; G [label="Dry, Filter & Concentrate\nOrganic Layer"]; H [label="Purification\n(Column Chromatography/Recrystallization)", shape=invhouse]; I [label="Product Characterization\n(NMR, MS, etc.)", shape=invhouse];

// Edges A -> B; B -> C; C -> D; D -> C [label="Incomplete"]; D -> E [label="Complete"]; E -> F; F -> G; G -> H; H -> I; } caption="Figure 3: General experimental workflow for nucleophilic substitution."

Reactions with Nitrogen Nucleophiles

The formation of carbon-nitrogen bonds is fundamental in medicinal chemistry. This compound readily reacts with primary and secondary amines to yield 3,5-bis(aminomethyl)pyridine derivatives. A base, such as potassium carbonate or triethylamine, is required to neutralize the in situ formed HCl and the hydrochloride of the starting material.

Protocol 1: Synthesis of 3,5-Bis(morpholinomethyl)pyridine

-

Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous potassium carbonate (2.2 equivalents) and anhydrous N,N-dimethylformamide (DMF).

-

Nucleophile Addition: Add morpholine (2.1 equivalents) to the stirred suspension.

-

Electrophile Addition: Add this compound hydrochloride (1.0 equivalent) portion-wise at room temperature.

-

Reaction: Heat the mixture to 60-80°C and stir until the reaction is complete as monitored by TLC or LC-MS.

-

Work-up: Cool the reaction mixture, pour it into water, and extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Reactions with Oxygen Nucleophiles

Alcohols and phenols can act as nucleophiles to form the corresponding dialkoxy or diaryloxy ethers. A strong base, such as sodium hydride (NaH), is typically required to deprotonate the hydroxyl group to form the more potent alkoxide or phenoxide nucleophile.

Protocol 2: Synthesis of 3,5-Bis(phenoxymethyl)pyridine

-

Setup: To a flame-dried, three-necked flask under an inert atmosphere, add sodium hydride (2.2 equivalents, 60% dispersion in mineral oil) and anhydrous tetrahydrofuran (THF).

-

Nucleophile Addition: Add a solution of phenol (2.1 equivalents) in THF dropwise at 0°C.

-

Alkoxide Formation: Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Electrophile Addition: Add a solution of this compound (1.0 equivalent) in THF. Note: If using the hydrochloride salt, ensure sufficient base is present.

-

Reaction: Stir the reaction at room temperature or with gentle heating until completion.

-

Work-up: Carefully quench the reaction by the slow addition of water. Extract the product with diethyl ether.

-

Purification: Wash the organic phase, dry, and concentrate. Purify the residue by recrystallization or chromatography.

Reactions with Sulfur Nucleophiles

Thiols are excellent nucleophiles and react readily with this compound to form thioethers. The reaction can be carried out using a base like sodium hydroxide or by pre-forming the thiolate with a stronger base like NaH.

| Nucleophile Type | Example Nucleophile | Base | Solvent | Typical Temp. (°C) | Product Type |

| Nitrogen | Aniline | K₂CO₃ | DMF | 80-100 | Di-secondary amine |

| Piperidine | Et₃N | Acetonitrile | Reflux | Di-tertiary amine | |

| Oxygen | Methanol | NaH | THF | 25-50 | Di-ether |

| p-Cresol | K₂CO₃ | Acetone | Reflux | Di-aryl ether | |

| Sulfur | Thiophenol | NaOH | Ethanol | 25-60 | Di-thioether |

| Sodium thiocyanate | - | DMF | 50-70 | Di-thiocyanate |

Table 1: Representative Nucleophilic Substitution Reactions and Conditions. Note: These conditions are illustrative and should be optimized for each specific substrate and nucleophile combination. They are based on established protocols for related chloromethylpyridines.[1]

Applications in Synthesis

The difunctional nature of this compound makes it a particularly attractive starting material for the synthesis of macrocycles and ligands for coordination chemistry.

Synthesis of Pyridinophanes

Reacting this compound with a difunctional nucleophile, such as a dithiol or a diamine, under high dilution conditions can lead to the formation of pyridinophanes. These are macrocyclic compounds containing a pyridine ring bridged by an aliphatic or aromatic chain. The analogous 2,6-bis(chloromethyl)pyridine is known to be used in the synthesis of such macrocycles, indicating a similar utility for the 3,5-isomer.[4]

// Reactants reactants [label=<

ClH2C-Py-CH2Cl + HS-Linker-SH

];

// Conditions conditions [label=<

Base (e.g., Cs2CO3)

High Dilution

];

// Product product [label="Pyridinophane"];

// Arrows reactants -> product [label=< Intramolecular Cyclization >]; conditions -> product [style=dotted, arrowhead=none]; } caption="Figure 4: Conceptual synthesis of a pyridinophane."

Role in Drug Discovery

Safety and Handling

This compound and its hydrochloride salt should be handled with care in a well-ventilated fume hood. As with other benzylic halide-type compounds, it is expected to be a lachrymator and an irritant. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

Conclusion

This compound is a highly reactive and versatile building block for organic synthesis. Its two primary benzylic-like chloride groups readily undergo nucleophilic substitution via an SN2 mechanism with a wide range of nitrogen, oxygen, and sulfur nucleophiles. This reactivity allows for the straightforward synthesis of diverse disubstituted pyridine derivatives, including ligands for coordination chemistry and macrocyclic pyridinophanes. The pyridine core is a well-established pharmacophore, making this compound a valuable tool for professionals in drug discovery and development. By understanding the core principles of its reactivity and employing the robust protocols outlined in this guide, researchers can effectively harness the synthetic potential of this powerful intermediate.

References

-

Synthesis and Evaluation of Self-Assembling Properties of 3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)- 1-methylpyridin-1-ium Iodides. Semantic Scholar. Accessed January 17, 2026. [Link]

-

This compound | C7H7Cl2N | CID 13523322. PubChem. Accessed January 17, 2026. [Link]

-

Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Green Chemistry. Accessed January 17, 2026. [Link]

-

Synthesis of pyridines from ketoximes and terminal alkynes via C-H bond functionalization. Chemical Science. Accessed January 17, 2026. [Link]

- Preparation of chloromethylpyridine hydrochlorides.

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Accessed January 17, 2026. [Link]

- Synthetic method of 3-(chloromethyl)pyridine hydrochloride.

- Process for the preparation of 3,5-dimethyl-4-methoxy-pyridine derivatives and novel intermediate for said preparation.

- Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor.

-

ChemInform Abstract: An Efficient Synthesis of 2,6-Bis(chloromethyl)pyridine and a (5.5)(2, 6)Pyridinophane Disulfite. ResearchGate. Accessed January 17, 2026. [Link]

-

European Journal of Medicinal Chemistry. UPCommons. Accessed January 17, 2026. [Link]

-

Synthesis of 3,5-bis(2-indolyl)pyridine and 3-[(2-indolyl)-5-phenyl]pyridine derivatives as CDK inhibitors and cytotoxic agents. PubMed. Accessed January 17, 2026. [Link]

-

Preparation of (Bis)Cationic Nitrogen-Ligated I(III) Reagents: Synthesis of 2 and 2. PubMed Central. Accessed January 17, 2026. [Link]

- The preparation method of 2,3-bis-chloro-5-trifluoromethylpyridines.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google Patents [patents.google.com]

- 3. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]

- 4. 2,6-Bis(chloromethyl)pyridine 99 3099-28-3 [sigmaaldrich.com]

- 5. upcommons.upc.edu [upcommons.upc.edu]

- 6. Synthesis of 3,5-bis(2-indolyl)pyridine and 3-[(2-indolyl)-5-phenyl]pyridine derivatives as CDK inhibitors and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of 3,5-Bis(chloromethyl)pyridine

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3,5-Bis(chloromethyl)pyridine. While direct experimental spectra are not widely available in the public domain, this document synthesizes information from various sources to predict and interpret the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it outlines detailed experimental protocols for the acquisition and analysis of this data, offering valuable insights for researchers working with this and structurally related compounds. This guide is intended to serve as a valuable resource for the characterization and utilization of this compound in research and development settings.

Introduction

This compound is a substituted pyridine derivative of significant interest in synthetic organic chemistry. Its bifunctional nature, arising from the two reactive chloromethyl groups, makes it a versatile building block for the synthesis of a wide range of more complex molecules, including ligands for coordination chemistry and intermediates for pharmaceutical compounds. A thorough understanding of its spectroscopic properties is paramount for confirming its identity, assessing its purity, and tracking its transformations in chemical reactions.

Pyridine and its derivatives are fundamental heterocyclic compounds that play a crucial role in the development of pharmaceuticals, agrochemicals, and functional materials. The introduction of chloromethyl substituents at the 3 and 5 positions of the pyridine ring provides two electrophilic centers, enabling a variety of nucleophilic substitution reactions for the construction of diverse molecular architectures.

Molecular Structure and Properties

The foundational step in interpreting spectroscopic data is a clear understanding of the molecule's structure.

Navigating the Solution Landscape: A Technical Guide to the Solubility of 3,5-Bis(chloromethyl)pyridine

Introduction

For researchers and professionals in the realms of organic synthesis and pharmaceutical development, a deep understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical parameter that governs reaction kinetics, purification strategies, and bioavailability. This guide provides an in-depth technical exploration of the solubility of 3,5-bis(chloromethyl)pyridine, a key building block in the synthesis of various pharmaceutical agents.[1] By delving into its molecular characteristics and interactions with different solvent systems, this document aims to equip scientists with the knowledge to effectively utilize this compound in their research endeavors.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential to comprehend its solubility behavior. This compound is a pyridine derivative with two chloromethyl substituents. The pyridine ring, with its nitrogen atom, imparts a degree of polarity to the molecule. The chloromethyl groups, while containing polar carbon-chlorine bonds, also contribute to the molecule's overall size and surface area.

| Property | Value | Source |

| Molecular Formula | C₇H₇Cl₂N | [2] |

| Molecular Weight | 176.04 g/mol | [2] |

| Predicted pKa | 3.68 ± 0.20 | [3] |

| Physical Form | Solid | [3] |

Qualitative Solubility Profile

While comprehensive quantitative solubility data for this compound is not extensively published, qualitative information provides valuable guidance for solvent selection. The general principle of "like dissolves like" is a powerful predictor of solubility.[4] This principle suggests that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.

Based on available data, this compound is reported to be soluble in a range of common organic solvents.[3]

| Solvent Class | Solvent | Reported Solubility |

| Polar Protic | Methanol | Soluble[3] |

| Polar Aprotic | Dichloromethane | Soluble[3] |

| Chloroform | Soluble[3] | |

| Ethyl Acetate | Soluble[3] | |

| Tetrahydrofuran (THF) | Soluble[3] | |

| Nonpolar | Toluene | Used as a reaction solvent[5] |

The solubility in polar aprotic solvents like dichloromethane and chloroform can be attributed to the dipole-dipole interactions between the solvent and the polar pyridine ring and chloromethyl groups. Its solubility in methanol, a polar protic solvent, suggests that while the nitrogen atom in the pyridine ring is weakly basic, it can still participate in hydrogen bonding. The use of toluene as a reaction solvent in the synthesis of related chloromethylpyridine hydrochlorides indicates at least moderate solubility in this nonpolar aromatic solvent, likely due to van der Waals forces and potential π-stacking interactions.[5]

Factors Influencing Solubility

The solubility of this compound is not a static property but is influenced by several external and internal factors.

Caption: Interplay of factors governing the solubility of this compound.

-

Temperature: For most solid solutes in liquid solvents, solubility increases with temperature. This is because the additional thermal energy helps to overcome the lattice energy of the solid and the intermolecular forces between solvent molecules.

-

Solvent Polarity: As demonstrated in the qualitative solubility table, the polarity of the solvent plays a crucial role. The polar nature of the pyridine ring and the C-Cl bonds in this compound favor interactions with polar solvents.

-

Molecular Structure: The presence of the nitrogen atom in the pyridine ring allows for potential hydrogen bonding with protic solvents. The two chloromethyl groups increase the overall size of the molecule, which can impact its ability to be effectively solvated.

Experimental Determination of Solubility

For applications requiring precise concentrations, experimental determination of solubility is essential. The shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility.

Protocol: Shake-Flask Method for Solubility Determination

-

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Screw-cap vials or flasks

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument (e.g., HPLC-UV or UV-Vis spectrophotometer)

-

-

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the chosen solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

After the equilibration period, cease agitation and allow the vials to stand in the constant temperature bath for a few hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove all undissolved solids.

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy) to determine the concentration of this compound.

-

Calculate the solubility by multiplying the measured concentration by the dilution factor.

-

Caption: Workflow for the experimental determination of solubility.

Conclusion

This compound exhibits good solubility in a range of common polar organic solvents, including methanol, dichloromethane, chloroform, ethyl acetate, and THF. This favorable solubility profile provides researchers with a variety of solvent systems for its use in organic synthesis and other applications. For precise quantitative needs, the shake-flask method provides a robust framework for experimental solubility determination. A thorough understanding of the interplay between the compound's structure, solvent properties, and external conditions is key to successfully handling and utilizing this important chemical intermediate.

References

-

2,6-Dichloromethylpyridine hydrochloride - Introduction. ChemBK. [Link]

- Synthetic method of 3-(chloromethyl)pyridine hydrochloride.

-

Dichloromethane - Wikipedia. [Link]

- Preparation of chloromethylpyridine hydrochlorides.

-

Support information - The Royal Society of Chemistry. [Link]

-

TRC-B592263 this compound Hydrochloride... - Bio-Connect. [Link]

-

This compound | C7H7Cl2N | CID 13523322 - PubChem. [Link]

-

CAS No.1210824-61-5 | this compound Hydrochloride. [Link]

-

Chemical Name : this compound, | Pharmaffiliates. [Link]

Sources

- 1. This compound | 41711-38-0 [chemicalbook.com]

- 2. This compound | C7H7Cl2N | CID 13523322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 41711-38-0 [m.chemicalbook.com]

- 4. Buy 2-(Chloromethyl)pyridine hydrochloride | 6959-47-3 [smolecule.com]

- 5. US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google Patents [patents.google.com]

Therma stability and decomposition of 3,5-Bis(chloromethyl)pyridine

An In-depth Technical Guide to the Thermal Stability and Decomposition of 3,5-Bis(chloromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

This document provides a technical guide on the potential thermal stability and decomposition of this compound based on established chemical principles and data from structurally analogous compounds. The specific thermal properties of this compound have not been extensively reported in publicly available literature. Therefore, the information herein should be used as a framework for conducting a thorough experimental investigation and not as a substitute for rigorous laboratory testing and process safety analysis.

Introduction: The Criticality of Thermal Hazard Assessment

This compound is a versatile bifunctional building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds.[1] Its utility stems from the two reactive chloromethyl groups attached to the pyridine core, which allow for the facile introduction of various functionalities.[2] However, the very features that make this molecule a valuable synthetic intermediate also render it susceptible to thermal degradation. A comprehensive understanding of its thermal stability is not merely an academic exercise but a fundamental prerequisite for safe handling, process development, and scale-up.[3][4] Inadequate knowledge of a compound's thermal behavior can lead to uncontrolled exothermic events, the generation of hazardous byproducts, and potentially catastrophic process failures. This guide provides a scientifically grounded framework for evaluating the thermal stability and decomposition pathways of this compound.

Theoretical Decomposition Pathways: A Mechanistic Perspective

The thermal decomposition of this compound is anticipated to proceed through mechanisms analogous to those of simpler benzyl chlorides.[5][6] The carbon-chlorine bond is the most likely site of initial cleavage under thermal stress. The principal decomposition pathways are likely to include:

-

Homolytic Cleavage: At elevated temperatures, the C-Cl bond may break homolytically, generating a pyridyl-methyl radical and a chlorine radical. These highly reactive species can initiate radical chain reactions, leading to a complex mixture of byproducts, including oligomers and polymers.

-

Heterolytic Cleavage: In the presence of polar solvents or impurities, the C-Cl bond can cleave heterolytically to form a pyridyl-methyl carbocation and a chloride ion. This carbocation is a potent electrophile that can undergo various subsequent reactions, such as nucleophilic attack or elimination.

-

Intermolecular Reactions: At elevated concentrations and temperatures, intermolecular reactions between molecules of this compound can occur, leading to the formation of poly-substituted pyridine oligomers with the concomitant release of hydrogen chloride (HCl) gas. The presence of metals can catalyze such polymerization reactions.[7]

The following diagram illustrates these potential primary decomposition routes:

Caption: Potential initial decomposition pathways for this compound.

A Framework for Experimental Thermal Hazard Evaluation

A multi-technique approach is indispensable for a comprehensive assessment of thermal stability. The following protocols outline a robust experimental workflow for characterizing the thermal behavior of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and quantify mass loss as a function of temperature.

Protocol:

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5–10 mg of this compound into an appropriate TGA pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: Nitrogen (inert) or air (oxidative) at a flow rate of 50–100 mL/min.

-

Temperature Program: Ramp from ambient temperature to 500 °C at a heating rate of 10 °C/min.[8]

-

-

Data Analysis: Plot the percentage of mass loss versus temperature. The onset of decomposition is often reported as the temperature at which 5% mass loss occurs (Td5%).

Differential Scanning Calorimetry (DSC)

Objective: To detect thermal events such as melting and decomposition, and to quantify the associated enthalpy changes.

Protocol:

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2–5 mg of this compound into a hermetically sealed DSC pan to contain any volatile decomposition products.

-

Experimental Conditions:

-

Atmosphere: Nitrogen at a flow rate of 20–50 mL/min.

-

Temperature Program: Heat from ambient temperature to a temperature beyond the decomposition onset observed by TGA, at a heating rate of 10 °C/min.

-

-

Data Analysis: Plot heat flow against temperature. Endothermic events (e.g., melting) will appear as downward peaks, while exothermic events (e.g., decomposition) will appear as upward peaks. The area under an exotherm provides the heat of decomposition (ΔHd).

The integrated workflow for thermal analysis is depicted below:

Caption: Experimental workflow for thermal stability assessment.

Anticipated Data and Safety Implications

Table 1: Projected Thermal Stability Data for this compound

| Parameter | Projected Value | Technique | Significance for Process Safety |

| Melting Point (Tm) | 73-78 °C (for 2,6-isomer)[9] | DSC | Defines the solid-to-liquid transition, impacting handling and storage. |

| Onset of Decomposition (Td5%) | > 150 °C | TGA | Indicates the temperature at which significant mass loss begins. Processing temperatures should remain well below this value. |

| Heat of Decomposition (ΔHd) | > 100 J/g | DSC | A significant exothermic value flags the potential for a thermal runaway. For comparison, the energy of decomposition for benzyl chloride has been measured at 0.14 kJ/g (140 J/g).[6] |

Expert Insights and Causality:

-

Exothermic Decomposition: A significant heat of decomposition is a major safety concern. It implies that once initiated, the decomposition reaction can generate substantial heat, potentially leading to a self-accelerating, uncontrolled reaction. This necessitates robust temperature control and emergency pressure relief systems in any large-scale process.[3]

-

Gas Evolution: The decomposition is likely to liberate corrosive HCl gas.[5] This poses a risk of pressure buildup in closed systems and presents material compatibility challenges, as well as inhalation hazards.

-

Catalytic Effects: The presence of metals, with the possible exception of nickel and lead, can catalyze the decomposition and polymerization of benzyl chlorides, often at temperatures lower than the onset of decomposition observed by TGA.[7] Therefore, the choice of materials for reactors and storage vessels is critical.

Recommendations for Safe Handling and Storage

Based on the potential thermal liabilities, the following precautions are strongly recommended:

-

Temperature Control: Store this compound in a cool, well-ventilated area, away from direct sunlight and heat sources. During processing, maintain strict temperature control and avoid localized overheating.

-

Material Compatibility: Use glass-lined reactors or vessels made of compatible materials. Avoid contact with incompatible metals that could catalyze decomposition.

-

Inert Atmosphere: Handle and store under an inert atmosphere (e.g., nitrogen) to prevent contact with moisture, which can lead to hydrolysis and the formation of corrosive HCl.[6]

Conclusion

While this compound is a valuable synthetic intermediate, its structural alerts point to potential thermal instability. A rigorous experimental evaluation using techniques such as TGA and DSC is imperative to define safe operating limits. The insights from analogous compounds like benzyl chloride provide a strong rationale for treating this compound with caution, particularly concerning exothermic decomposition and catalytic degradation. By integrating the principles and methodologies outlined in this guide, researchers and drug development professionals can mitigate the risks associated with the handling and use of this compound, ensuring both personnel safety and process integrity.

References

-

Synthesis and Tribological Properties of Multifunctional Nitrogen-Containing Heterocyclic Dialkyl Dithiocarbamate Derivatives. (2024). MDPI. Available at: [Link]

- Preparation of chloromethylpyridine hydrochlorides. (1999). Google Patents.

- Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. (2013). Asian Journal of Chemistry.

-

Reaction Safety: A Critical Parameter in the Development of a Scaleable Synthesis of 2,3-Bis-chloromethylpyridine Hydrochloride. (2002). Organic Process Research & Development. Available at: [Link]

-

This compound. PubChem. Available at: [Link]

-

Benzyl Chloride. PubChem. Available at: [Link]

-

Benzyl chloride. Wikipedia. Available at: [Link]

- Preparation method of 2,6-dichlorine methyl pyridine hydrochloride. (2015). Google Patents.

-

Reaction Safety: A Critical Parameter in the Development of a Scaleable Synthesis of 2,3-Bis-chloromethylpyridine Hydrochloride. ResearchGate. Available at: [Link]

-

BENZYL CHLORIDE. CDC Stacks. Available at: [Link]

-

Formation of the pyridine-analogue of 2,3,7,8-TCDD by thermal treatment of chlorpyrifos, chlorpyrifos-methyl and their major degradation product 3,5,6-trichloro-2-pyridinol. ResearchGate. Available at: [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 6. Benzyl Chloride | C6H5CH2Cl | CID 7503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. 2,6-双(氯甲基)吡啶 99% | Sigma-Aldrich [sigmaaldrich.com]

Navigating the Procurement of High-Purity 3,5-Bis(chloromethyl)pyridine: A Technical Guide for Researchers

For researchers and professionals engaged in the intricate landscape of drug discovery and development, the quality of starting materials is paramount. This guide provides an in-depth technical overview of sourcing high-purity 3,5-Bis(chloromethyl)pyridine, a critical building block in the synthesis of various pharmaceutical compounds. We will delve into the landscape of commercial suppliers, the nuances of purity assessment, and practical protocols for quality control, ensuring the integrity of your research endeavors.

The Significance of this compound in Pharmaceutical Research

This compound is a bifunctional pyridine derivative whose utility in medicinal chemistry is anchored by its two reactive chloromethyl groups. These sites are amenable to nucleophilic substitution, allowing for the facile introduction of the pyridine core into larger, more complex molecular architectures. A notable application is in the synthesis of active pharmaceutical ingredients (APIs). For instance, it is recognized as a key intermediate and a potential impurity in the synthesis of Rupatadine, an antihistamine.[1][2] The stringent purity requirements for such intermediates are dictated by regulatory bodies to ensure the safety and efficacy of the final drug product.

Commercial Suppliers of High-Purity this compound

Sourcing high-purity this compound requires careful consideration of the supplier's reputation, the purity specifications of their product, and the availability of comprehensive analytical documentation. The compound is often supplied as the hydrochloride salt to improve its stability and handling characteristics. Below is a comparative table of notable commercial suppliers.

| Supplier | Product Name | CAS Number | Molecular Formula | Notes |

| Toronto Research Chemicals (TRC) | This compound Hydrochloride | 1210824-61-5 | C₇H₇Cl₂N · HCl | Marketed as a Rupatadine impurity; products are typically supplied with a comprehensive Certificate of Analysis (CoA) including HPLC, NMR, and MS data.[1][2] |

| Pharmaffiliates | This compound | 41711-38-0 | C₇H₇Cl₂N | Offers the free base and the hydrochloride salt.[3][4] |

| Alfa Chemistry | This compound HCl | 1210824-61-5 | C₇H₈Cl₃N | States a purity of 97%.[5] |

| BOC Sciences | 3,5-bis-(Chloromethyl)pyridine | 41711-38-0 | C₇H₇Cl₂N | A supplier of specialty chemicals for drug discovery and development.[] |

| LGC Standards | This compound Hydrochloride | 1210824-61-5 | C₇H₇Cl₂N · HCl | Distributor for Toronto Research Chemicals, providing high-quality reference standards.[1][2] |

| ChemicalBook | This compound | 41711-38-0 | C₇H₇Cl₂N | Lists various suppliers with purities ranging from 97% to 99.9%. |

Understanding Purity and Potential Impurities

The pursuit of high-purity this compound necessitates an understanding of its synthesis and the potential impurities that may arise. A common synthetic route to chloromethylpyridines involves the reaction of the corresponding pyridyl carbinol with a chlorinating agent like thionyl chloride.[7]

Logical Flow of Synthesis and Impurity Formation

Caption: Synthesis of this compound and potential impurity sources.

The primary impurities can be categorized as follows:

-

Incompletely Reacted Starting Materials: Residual 3,5-pyridinedimethanol.

-

Products of Incomplete Chlorination: 3-(Chloromethyl)-5-(hydroxymethyl)pyridine, where only one of the hydroxyl groups has been converted to a chloride.

-

Isomeric Impurities: Depending on the starting material, other isomers of bis(chloromethyl)pyridine could be present.

-

Residual Solvents: Solvents used in the reaction and purification steps, such as toluene or dichloromethane.

-

Degradation Products: The compound can be susceptible to hydrolysis, leading to the formation of the corresponding alcohol or other degradation products.

Quality Control and Purity Verification: A Practical Protocol

Upon receiving a shipment of this compound, it is crucial to perform in-house quality control to verify the supplier's specifications. The following is a recommended workflow for the analytical validation of this compound.

Experimental Workflow for Quality Control

Caption: Recommended workflow for the quality control of this compound.

Step-by-Step High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is the cornerstone for assessing the purity of non-volatile organic compounds. A reverse-phase HPLC method is generally suitable for this compound.

Objective: To determine the purity of this compound by calculating the area percentage of the main peak.

Materials and Equipment:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).

-

Mobile Phase B: Acetonitrile with 0.1% TFA.

-

Sample diluent: Acetonitrile/Water (50:50, v/v).

-

This compound sample.

-

Volumetric flasks, pipettes, and vials.

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phases and degas them thoroughly.

-

Standard Solution Preparation: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in the sample diluent to a final concentration of 0.5 mg/mL.

-

Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

-

Chromatographic Conditions:

-

Column: C18 (4.6 mm x 150 mm, 5 µm).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

UV Detection: 260 nm.

-

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |

-

-

Analysis: Inject the sample and standard solutions into the HPLC system and record the chromatograms.

-

Data Interpretation: Calculate the purity of the sample by the area percentage method:

-

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

-

Trustworthiness of the Protocol: This protocol is a self-validating system. The use of a reference standard allows for the confirmation of the retention time and response of the main analyte. The gradient elution ensures the separation of impurities with a wide range of polarities. The inclusion of TFA in the mobile phase helps to achieve sharp peak shapes for the basic pyridine compound.

Conclusion

The procurement of high-purity this compound is a critical step in the drug development pipeline. By carefully selecting reputable suppliers and implementing a robust in-house quality control program, researchers can ensure the integrity of their starting materials and the reliability of their experimental outcomes. The technical insights and practical protocols provided in this guide serve as a valuable resource for navigating the complexities of sourcing this important chemical intermediate.

References

-

Pharmaffiliates. (n.d.). This compound Hydrochloride. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

- Bay, W. E., & Wilson, J. W. (1999). U.S. Patent No. 5,942,625. Washington, DC: U.S. Patent and Trademark Office.

Sources

- 1. This compound Hydrochloride [lgcstandards.com]

- 2. This compound Hydrochloride [lgcstandards.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 3-(chloromethyl)pyridine suppliers USA [americanchemicalsuppliers.com]

- 7. US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google Patents [patents.google.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 3,5-Bis(chloromethyl)pyridine

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Structural Significance of 3,5-Bis(chloromethyl)pyridine

This compound, with the chemical formula C₇H₇Cl₂N, is a disubstituted pyridine derivative of significant interest in medicinal chemistry.[2][3] Its utility as a precursor highlights the importance of a precise understanding of its three-dimensional structure and conformational flexibility. The spatial arrangement of the two chloromethyl groups relative to the pyridine ring dictates the molecule's reactivity and its ability to interact with other molecules, which is a cornerstone of rational drug design.

The pyridine ring itself is a planar, aromatic heterocycle. However, the presence of two flexible chloromethyl side chains at the 3 and 5 positions introduces conformational isomerism. The rotation around the C(pyridine)-C(methylene) single bonds gives rise to different spatial orientations of the chloromethyl groups, which can influence the molecule's overall shape, polarity, and intermolecular interactions. A comprehensive understanding of these conformational preferences is therefore crucial for predicting its behavior in chemical reactions and biological systems.

This guide will first explore the foundational molecular structure of this compound, followed by a detailed discussion of its conformational possibilities. Subsequently, we will present robust experimental and computational workflows for the definitive characterization of its structure and dynamics.

Molecular Structure: A Hybrid of Rigidity and Flexibility

The molecular framework of this compound can be deconstructed into a rigid aromatic core and two flexible pendant groups.

The Pyridine Core: The central pyridine ring is an aromatic heterocycle, and as such, is expected to be planar. The nitrogen atom introduces a dipole moment and influences the electronic distribution within the ring.

The Chloromethyl Substituents: The key to the conformational diversity of this molecule lies in the two chloromethyl (-CH₂Cl) groups. The rotation around the single bonds connecting the methylene carbons to the pyridine ring (C₃-C₇ and C₅-C₈, following a standard numbering scheme) is the primary source of conformational isomerism.

A foundational step in understanding the molecule's structure is to establish the expected bond lengths and angles. While specific crystallographic data for this compound is not publicly available, we can infer these parameters from known structures of similar compounds in the Cambridge Structural Database (CSD).[4][5]

| Bond Type | Expected Bond Length (Å) | Expected Bond Angle (°) | Angle Description |

| C-C (in pyridine) | 1.38 - 1.40 | 118 - 122 | C-C-C in ring |

| C-N (in pyridine) | 1.33 - 1.35 | 117 - 120 | C-N-C in ring |

| C(ring)-C(methylene) | 1.50 - 1.52 | 119 - 121 | C(ring)-C(ring)-C(methylene) |

| C(methylene)-H | 1.08 - 1.10 | 108 - 110 | H-C-H |

| C(methylene)-Cl | 1.76 - 1.79 | 110 - 112 | C(ring)-C(methylene)-Cl |

Table 1: Predicted Molecular Geometry Parameters for this compound based on analogous structures.[6][7][8][9]

dot graph "molecular_structure" { layout=neato; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];

// Nodes for the pyridine ring N1 [label="N", pos="0,1.1!"]; C2 [label="C", pos="-0.95,0.55!"]; C3 [label="C", pos="-0.95,-0.55!"]; C4 [label="C", pos="0,-1.1!"]; C5 [label="C", pos="0.95,-0.55!"]; C6 [label="C", pos="0.95,0.55!"];

// Nodes for the substituents C7 [label="CH₂Cl", pos="-1.9, -1.1!"]; C8 [label="CH₂Cl", pos="1.9, -1.1!"]; H2 [label="H", pos="-1.5,1.1!"]; H4 [label="H", pos="0,-1.8!"]; H6 [label="H", pos="1.5,1.1!"];

// Edges for the pyridine ring N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1;

// Edges for the substituents C3 -- C7; C5 -- C8; C2 -- H2; C4 -- H4; C6 -- H6;

// Double bonds (represented by thicker lines) N1 -- C2 [style=bold]; C3 -- C4 [style=bold]; C5 -- C6 [style=bold]; } Caption: 2D representation of this compound.

Conformational Analysis: Exploring the Rotational Landscape

The overall three-dimensional shape of this compound is determined by the dihedral angles defined by the C(ring)-C(ring)-C(methylene)-Cl atom chains. The rotation around the C₃-C₇ and C₅-C₈ bonds will likely have a relatively low energy barrier, suggesting that the molecule exists as a mixture of conformers in solution at room temperature. The stability of these conformers is governed by a delicate balance of steric and electronic effects.

Potential Conformers:

The chloromethyl groups can be oriented in several ways relative to the pyridine ring. The most stable conformations are likely to be those that minimize steric hindrance between the bulky chlorine atoms and the hydrogen atoms on the pyridine ring. We can anticipate three primary low-energy conformational states for each chloromethyl group, leading to a total of nine possible combinations for the molecule. These can be broadly categorized as:

-

Anti-periplanar: The C-Cl bond is in the plane of the pyridine ring and pointing away from it.

-

Syn-periplanar: The C-Cl bond is in the plane of the pyridine ring and pointing towards it (likely disfavored due to steric clashes).

-

Gauche: The C-Cl bond is out of the plane of the pyridine ring.

Experimental Determination of Molecular Structure and Conformation

To move from theoretical predictions to empirical fact, a combination of experimental techniques is required. The following sections detail the gold-standard methods for elucidating the structure of small organic molecules like this compound.

Single-Crystal X-ray Diffraction: The Definitive Solid-State Structure

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state, yielding precise bond lengths, bond angles, and dihedral angles.[10][11] This technique is the most powerful tool for visualizing the molecule's conformation in the crystalline form.

-

Crystal Growth:

-

Purity is Paramount: The starting material, this compound, must be of high purity. Recrystallization or column chromatography is recommended.

-

Solvent Selection: A solvent screen should be performed to identify a solvent or solvent system in which the compound is moderately soluble.[12]

-

Crystallization Method: Slow evaporation is a common and effective method. A saturated solution of the compound is prepared, filtered to remove any particulate matter, and left undisturbed in a loosely covered vial to allow the solvent to evaporate slowly over several days.[12][13]

-

-

Data Collection:

-

A suitable single crystal (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.

-

The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.[10]

-

-

Structure Solution and Refinement:

-

The collected diffraction data is processed to determine the unit cell dimensions and space group.

-

The positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

-

The atomic positions and thermal parameters are refined against the experimental data to obtain the final crystal structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Solution-State Conformation

While X-ray crystallography provides a static picture of the molecule in the solid state, NMR spectroscopy is a powerful tool for investigating the conformational dynamics in solution.[14][15][16][17] For this compound, ¹H and ¹³C NMR will confirm the basic connectivity, while advanced techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide information about through-space interactions, which are dependent on the molecular conformation.[18][19][20][21]

-

Sample Preparation:

-

Dissolve a high-purity sample of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence the conformational equilibrium.

-

-

1D NMR Spectra Acquisition:

-

Acquire standard ¹H and ¹³C{¹H} NMR spectra to confirm the chemical structure and purity.

-

-

2D NMR for Assignment:

-

Perform 2D correlation experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) to unambiguously assign all proton and carbon signals.

-

-

NOESY for Conformational Insights:

-

Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum.

-

Causality: NOE signals are observed between protons that are close in space (< 5 Å), irrespective of the number of bonds separating them. The intensity of an NOE cross-peak is inversely proportional to the sixth power of the distance between the protons.

-

Analysis: Look for NOE cross-peaks between the methylene protons of the chloromethyl groups and the protons on the pyridine ring. The presence or absence of specific NOEs can help to determine the preferred orientation of the chloromethyl groups relative to the ring. For example, a strong NOE between a methylene proton and a ring proton would indicate that they are, on average, in close proximity.

-

Computational Modeling: A Powerful Predictive Tool

In the absence of experimental data, or to complement it, computational chemistry provides a powerful means to explore the conformational landscape of this compound.[1][2][3] Density Functional Theory (DFT) is a widely used method for accurately predicting molecular geometries and relative energies of different conformers.[22][23][24][25]

-

Initial Structure Generation:

-

Build the 3D structure of this compound using molecular modeling software.

-

-

Conformational Search:

-

Perform a systematic or stochastic conformational search by rotating the dihedral angles of the two C(ring)-C(methylene) bonds. This will generate a library of possible conformers.

-

-

Geometry Optimization and Energy Calculation:

-

Each generated conformer is then subjected to geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[22] This process finds the lowest energy geometry for each conformer.

-

The relative energies of the optimized conformers are then calculated to determine their relative populations according to the Boltzmann distribution.

-

-

Rotational Barrier Calculation:

-

To understand the dynamics of interconversion between conformers, the rotational energy barrier can be calculated. This is done by performing a relaxed potential energy surface scan, where one of the C(ring)-C(methylene) dihedral angles is systematically varied in small increments, and the energy is minimized at each step.[26]

-

Conclusion: A Multi-faceted Approach to Structural Elucidation

The molecular structure and conformational behavior of this compound are critical to its role as a synthetic intermediate in drug development. While direct experimental data is not yet in the public domain, this guide has detailed the robust and complementary methodologies of single-crystal X-ray diffraction, NMR spectroscopy, and computational modeling that are essential for a comprehensive characterization. The interplay between the rigid pyridine core and the flexible chloromethyl side chains gives rise to a dynamic conformational landscape. By applying the protocols outlined herein, researchers can gain a detailed understanding of the three-dimensional properties of this important molecule, enabling more informed and rational approaches to its use in the synthesis of novel therapeutic agents.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

MDPI. (2006). Acidity Study on 3-Substituted Pyridines. Retrieved from [Link]

-

Auremn. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. Retrieved from [Link]

-

Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]

-